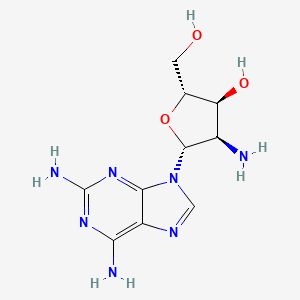
(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride
Overview
Description
(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO3S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and methoxy groups. This compound is used in various chemical reactions, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate ester derivatives: Formed by reaction with alcohols.
Biaryl compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The bromine and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
- (2-Bromo-4-methoxyphenyl)methanesulfonyl chloride
- (2-Bromo-5-methylphenyl)methanesulfonyl chloride
- (2-Chloro-5-methoxyphenyl)methanesulfonyl chloride
Comparison:
- Reactivity: The presence of different substituents (bromine, chlorine, methoxy, methyl) on the phenyl ring can affect the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can be used in similar types of reactions, the specific substituents can make certain compounds more suitable for particular applications. For example, the presence of a methoxy group can increase the electron density on the phenyl ring, making it more reactive towards electrophiles.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDONJBCTOYANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)


![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)



![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)






